L-Lysine acetate

Description

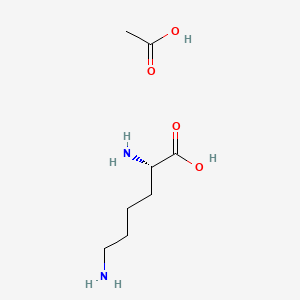

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

acetic acid;(2S)-2,6-diaminohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.C2H4O2/c7-4-2-1-3-5(8)6(9)10;1-2(3)4/h5H,1-4,7-8H2,(H,9,10);1H3,(H,3,4)/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRNJROHIFSLGRA-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C(CCN)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C(CCN)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56-87-1 (Parent) | |

| Record name | Lysine acetate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057282492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80886223 | |

| Record name | L-Lysine, acetate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80886223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57282-49-2, 52315-76-1 | |

| Record name | L-Lysine, acetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57282-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysine acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52315-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Lysine acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052315761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lysine acetate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057282492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Lysine, acetate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Lysine, acetate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80886223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-lysine acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-lysine monoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYSINE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTL6G7LIWZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

L-Lysine Acetate (CAS Number: 57282-49-2): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Lysine acetate (B1210297), the acetate salt of the essential amino acid L-lysine, is a crucial compound in various biological processes and holds significant applications in the pharmaceutical, nutraceutical, and biotechnology sectors. This technical guide provides an in-depth overview of L-Lysine acetate (CAS: 57282-49-2), encompassing its physicochemical properties, toxicological data, and key roles in biological pathways. Detailed experimental protocols for its synthesis and application in cell culture are provided, alongside visual representations of its involvement in metabolic and biosynthetic pathways to support researchers and drug development professionals.

Physicochemical and Toxicological Profile

This compound is a white crystalline powder that is highly soluble in water. Its acetate salt form enhances its stability and bioavailability compared to the free base. A summary of its key quantitative properties and toxicological data is presented below.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 57282-49-2 | General |

| Molecular Formula | C₈H₁₈N₂O₄ | General |

| Molecular Weight | 206.24 g/mol | General |

| Appearance | White crystalline powder | [1] |

| Melting Point | 184-186 °C | [1] |

| Solubility in Water | ~140 g/100g H₂O (at 20°C) | [1] |

| pH (1% solution) | 6.5 - 7.5 | [1] |

| pKa₁ (α-carboxyl) | ~2.2 | [2] |

| pKa₂ (α-amino) | ~9.0 | |

| pKa₃ (ε-amino) | ~10.5 |

Table 2: Toxicological Data for this compound

| Test | Result | Species | Reference(s) |

| Acute Oral Toxicity (LD₅₀) | 14.5 g/kg | Rat | |

| Subchronic Oral Toxicity (NOAEL) | 3357 mg/kg bw/day | Rat |

Biological Significance and Signaling Pathways

L-Lysine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet or supplementation. It serves as a fundamental building block for protein synthesis and plays a critical role in numerous physiological functions.

Role in Collagen Synthesis

L-Lysine is indispensable for the structural integrity of collagen, the most abundant protein in mammals. Specific lysine (B10760008) residues within procollagen (B1174764) chains are hydroxylated to form hydroxylysine by the enzyme lysyl hydroxylase, a reaction that requires vitamin C as a cofactor. Subsequently, some hydroxylysine residues are glycosylated. Following secretion from the cell, the enzyme lysyl oxidase acts on lysine and hydroxylysine residues in the telopeptides to form reactive aldehydes. These aldehydes spontaneously form covalent cross-links between collagen molecules, which is crucial for the tensile strength and stability of collagen fibrils.

Caption: Role of L-Lysine in the Collagen Biosynthesis Pathway.

Lysine Catabolism

The primary pathway for L-lysine degradation in mammals is the saccharopine pathway, which occurs predominantly in the liver mitochondria. This pathway converts lysine into acetyl-CoA, a key metabolite that can enter the citric acid cycle for energy production. L-lysine is therefore classified as a ketogenic amino acid.

Caption: The Saccharopine Pathway of L-Lysine Catabolism.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol describes the preparation of this compound from L-Lysine hydrochloride. The procedure involves the removal of chloride ions using an ion-exchange resin followed by neutralization with acetic acid.

Materials:

-

L-Lysine hydrochloride

-

Strong acid cation-exchange resin (e.g., Dowex 50W)

-

Aqueous ammonia (B1221849) solution (e.g., 2 M)

-

Glacial acetic acid

-

Deionized water

-

Glass chromatography column

-

Rotary evaporator

-

pH meter or pH indicator strips

-

Standard laboratory glassware

Procedure:

-

Resin Preparation and Packing: Prepare a slurry of the strong acid cation-exchange resin in deionized water and pour it into a glass chromatography column to form a packed bed. Wash the column extensively with deionized water.

-

Ion Exchange: Dissolve L-Lysine hydrochloride in a minimal amount of deionized water. Load the solution onto the prepared ion-exchange column. The L-Lysine will bind to the resin.

-

Chloride Ion Removal: Wash the column with several column volumes of deionized water to completely remove the chloride ions. The effluent can be tested with a silver nitrate (B79036) solution to confirm the absence of chloride.

-

Elution of L-Lysine: Elute the bound L-Lysine from the resin using an aqueous ammonia solution (e.g., 2 M). Collect the eluate.

-

Ammonia Removal: Concentrate the collected eluate using a rotary evaporator under reduced pressure to remove the ammonia and excess water. This will yield a concentrated aqueous solution of L-Lysine free base.

-

Acetate Salt Formation: Transfer the L-Lysine solution to a reaction vessel. While stirring, carefully add glacial acetic acid dropwise to adjust the pH to approximately 7.0.

-

Crystallization: Concentrate the neutralized solution by slow evaporation under vacuum. As the solution becomes supersaturated, crystals of this compound will form. The crystallization process can be facilitated by cooling the solution.

-

Isolation and Drying: Collect the crystals by filtration. Wash the crystals with a small amount of cold ethanol to remove any residual impurities. Dry the purified this compound crystals under vacuum to a constant weight.

Caption: Workflow for the Laboratory Synthesis of this compound.

Use of this compound in Cell Culture Media

L-Lysine is an essential amino acid for cell growth and proliferation in culture. This protocol provides a general guideline for supplementing cell culture media with this compound.

Materials:

-

Sterile this compound powder

-

Basal cell culture medium deficient in L-Lysine (or for supplementation of complete media)

-

Sterile deionized water or phosphate-buffered saline (PBS)

-

Sterile 0.22 µm syringe filter

-

Sterile storage bottles

-

Standard cell culture equipment (e.g., biological safety cabinet, incubator, flasks)

Procedure:

-

Preparation of a Sterile Stock Solution:

-

In a biological safety cabinet, weigh out a desired amount of this compound powder.

-

Dissolve the powder in a known volume of sterile deionized water or PBS to create a concentrated stock solution (e.g., 100x or 1000x the final desired concentration). A common final concentration for L-lysine in media is around 146 mg/L.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile storage bottle.

-

Label the bottle with the compound name, concentration, and date of preparation. Store the stock solution at 4°C for short-term use or at -20°C for long-term storage.

-

-

Supplementation of Cell Culture Medium:

-

Thaw the this compound stock solution if frozen.

-

In a biological safety cabinet, add the appropriate volume of the sterile stock solution to your basal or complete cell culture medium to achieve the desired final concentration. For example, to prepare 500 mL of medium with a final L-lysine concentration of 146 mg/L using a 100x (14.6 g/L) stock solution, add 5 mL of the stock solution to 495 mL of medium.

-

Gently mix the supplemented medium by swirling.

-

-

Cell Culture:

-

Use the L-Lysine-supplemented medium for routine cell culture, ensuring to follow standard aseptic techniques.

-

The optimal concentration of L-Lysine may vary depending on the cell line and experimental conditions. It is recommended to optimize the concentration for your specific application.

-

Conclusion

This compound is a fundamentally important compound with well-characterized physicochemical properties and a favorable toxicological profile. Its essential role as a building block for proteins, particularly in the formation of stable collagen, and its involvement in key metabolic pathways, underscore its significance in cellular and organismal physiology. The provided experimental protocols offer a practical basis for the synthesis and application of this compound in a research setting. This technical guide serves as a valuable resource for scientists and professionals in drug development, facilitating a deeper understanding and utilization of this versatile amino acid salt.

References

L-Lysine Acetate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the chemical structure, physicochemical properties, synthesis, and biological significance of L-Lysine Acetate (B1210297).

Introduction

L-Lysine acetate is the acetate salt of L-lysine, an essential amino acid that is a fundamental building block of proteins. Due to its enhanced solubility and stability compared to freebase L-lysine, this compound is a preferred form for various applications in research, pharmaceuticals, and biotechnology. This technical guide provides a detailed overview of the chemical and physical properties of this compound, its synthesis, and its biological roles, with a focus on providing practical information for scientists and professionals in drug development.

Chemical Structure and Identification

This compound is an organic salt formed from the protonation of the amino groups of L-lysine by acetic acid. The L-lysine molecule possesses two amino groups, the α-amino group and the ε-amino group, which can accept protons.

Chemical Structure:

-

L-Lysine: (2S)-2,6-diaminohexanoic acid

-

Acetic Acid: Ethanoic acid

The structure of this compound involves an ionic bond between the carboxylate group of acetic acid and one of the protonated amino groups of L-lysine.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | acetic acid;(2S)-2,6-diaminohexanoic acid[1][2] |

| Synonyms | L-Lysine monoacetate, Lysine acetate, (S)-2,6-Diaminohexanoic acid acetate |

| CAS Number | 57282-49-2[2][3][4][5] |

| Molecular Formula | C₆H₁₄N₂O₂·C₂H₄O₂ or C₈H₁₈N₂O₄[1][2][4][5][6] |

| Molecular Weight | 206.24 g/mol [1][2][4][5][6] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White to off-white crystalline powder[6] |

| Melting Point | Approximately 191-193 °C. Some sources report a range of 255–260 °C with decomposition. |

| Solubility | Very soluble in water (>100 g/100 g H₂O at 20°C)[3]; Soluble in formic acid; Practically insoluble in ethanol.[6][7] |

| pKa Values (of L-Lysine) | pK₁ (α-carboxyl): ~2.2, pK₂ (α-amino): ~9.0, pK₃ (ε-amino): ~10.5 |

| Specific Optical Rotation | +8.5° to +10.0° (c=10, H₂O) |

| pH (1% solution) | 5.0 – 6.5 |

Synthesis and Manufacturing

The industrial production of this compound primarily relies on microbial fermentation to produce L-lysine, followed by a neutralization step with acetic acid.

L-Lysine Production via Fermentation

The most common method for large-scale L-lysine production is through fermentation using strains of Corynebacterium glutamicum or genetically modified Escherichia coli. These microorganisms are cultured in a nutrient-rich medium containing a carbon source (e.g., glucose, molasses), a nitrogen source, and other essential nutrients. The fermentation process is carried out under controlled conditions of temperature, pH, and aeration to maximize the yield of L-lysine.

Conversion to this compound and Purification

Following fermentation, the L-lysine is separated from the fermentation broth and purified. The purified L-lysine is then reacted with acetic acid in an aqueous solution to form this compound. The resulting solution is then typically subjected to decolorization, filtration, concentration, and crystallization to obtain the final high-purity product.

Biological Role and Signaling Pathways

L-lysine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained from the diet. It plays a critical role in numerous physiological processes.

Protein Synthesis and Modification

The most well-known function of L-lysine is its role as a building block for protein synthesis. It is also a key substrate for post-translational modifications, such as acetylation and methylation, which are crucial for regulating protein function and gene expression.

L-Lysine Metabolic Pathways

The metabolism of L-lysine involves several key pathways for its synthesis (in microorganisms and plants) and degradation.

L-Lysine Biosynthesis: There are two primary pathways for the de novo synthesis of L-lysine:

-

Diaminopimelate (DAP) Pathway: This pathway is found in bacteria and plants and starts from aspartate and pyruvate.

-

α-Aminoadipate (AAA) Pathway: This pathway is utilized by fungi and some other eukaryotes, and it begins with α-ketoglutarate and acetyl-CoA.

L-Lysine Catabolism: The breakdown of L-lysine in mammals primarily occurs in the liver through two main pathways that converge:

-

Saccharopine Pathway: This is the major pathway for L-lysine degradation.

-

Pipecolate Pathway: This pathway is more prominent in the brain.

Role in mTOR Signaling

L-lysine, like other essential amino acids, plays a role in activating the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[8] mTOR is a central regulator of cell growth, proliferation, and metabolism. The activation of mTOR by amino acids is a critical step in initiating protein synthesis.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible use of this compound in a research setting.

Quality Control: Identification by Infrared Spectroscopy

Objective: To confirm the identity of a sample as this compound by comparing its infrared spectrum to that of a reference standard.

Methodology:

-

Sample Preparation: Prepare a potassium bromide (KBr) disc of the this compound sample and the reference standard. This involves mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disc.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the infrared absorption spectrum of both the sample and the reference standard over the range of approximately 4000 to 400 cm⁻¹.

-

Analysis: Compare the absorption spectrum of the sample with that of the reference standard. The positions and relative intensities of the absorption bands should be concordant.[9]

Assay by Titration

Objective: To determine the purity of this compound.

Methodology:

-

Sample Preparation: Accurately weigh about 100 mg of the this compound sample and dissolve it in a mixture of 3 mL of formic acid and 50 mL of glacial acetic acid.

-

Titration: Titrate the solution with 0.1 N perchloric acid, determining the endpoint potentiometrically.

-

Blank Determination: Perform a blank titration with the same quantities of reagents but without the this compound sample.

-

Calculation: Correct the sample titration volume for the blank volume and calculate the percentage of this compound. Each mL of 0.1 N perchloric acid is equivalent to 10.31 mg of C₈H₁₈N₂O₄.[10]

Application in Cell Culture: Supplementation

Objective: To use this compound as a source of L-lysine in cell culture media.

Methodology:

-

Media Preparation: Prepare a basal cell culture medium that is deficient in L-lysine.

-

Stock Solution: Prepare a sterile, concentrated stock solution of this compound in water or a suitable buffer. The concentration should be calculated based on the desired final concentration of L-lysine in the culture medium, taking into account the molecular weight of this compound.

-

Supplementation: Add the this compound stock solution to the lysine-deficient medium to achieve the desired final concentration of L-lysine.

-

Sterilization: Sterile-filter the final supplemented medium before use.

-

Cell Culture: Use the prepared medium for routine cell culture, ensuring that the final concentration of L-lysine is appropriate for the specific cell line being used.

Applications in Research and Drug Development

This compound has a wide range of applications in scientific research and the pharmaceutical industry.

-

Cell Culture: It is a common supplement in cell culture media to provide the essential amino acid L-lysine for cell growth and protein production.

-

Drug Formulation: Due to its high solubility and stability, this compound is used as a counter-ion for acidic drugs, potentially improving their solubility and bioavailability. It is also used in parenteral nutrition formulations.[11]

-

Biochemical and Nutritional Studies: It serves as a well-defined source of L-lysine in studies investigating amino acid metabolism, protein synthesis, and nutritional requirements.

-

Biopharmaceutical Production: In the production of therapeutic proteins and antibodies using mammalian cell culture, L-lysine is a critical component of the culture medium.

Conclusion

This compound is a versatile and valuable compound for researchers, scientists, and drug development professionals. Its well-defined chemical structure, favorable physicochemical properties, and established biological roles make it an indispensable tool in a wide array of scientific applications. A thorough understanding of its properties and appropriate handling, as outlined in this guide, is crucial for its effective and reproducible use in the laboratory and in the development of new therapeutics.

References

- 1. scispace.com [scispace.com]

- 2. benchchem.com [benchchem.com]

- 3. Lysine - Wikipedia [en.wikipedia.org]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Lysine metabolism in mammalian brain: an update on the importance of recent discoveries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]

- 7. clinicaltrials.eu [clinicaltrials.eu]

- 8. Lysine Stimulates Protein Synthesis by Promoting the Expression of ATB0,+ and Activating the mTOR Pathway in Bovine Mammary Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ajiaminoscience.eu [ajiaminoscience.eu]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. This compound - Ataman Kimya [atamanchemicals.com]

L-Lysine Acetate: A Technical Guide to its Solubility for Researchers and Drug Development Professionals

Introduction

L-Lysine acetate (B1210297), the acetate salt of the essential amino acid L-Lysine, is a critical component in various applications, including pharmaceutical formulations, nutritional supplements, and cell culture media. Its physicochemical properties, particularly its solubility in aqueous and organic media, are fundamental to its efficacy, bioavailability, and formulation development. This technical guide provides an in-depth overview of the solubility of L-Lysine acetate, detailed experimental protocols for its determination, and its role in relevant biological signaling pathways.

Physicochemical Properties

This compound is a white crystalline powder. The addition of the acetate counterion generally enhances the stability and solubility of L-Lysine compared to its free base form[1].

| Property | Value | Reference |

| CAS Number | 57282-49-2 | [2] |

| Molecular Formula | C₆H₁₄N₂O₂・C₂H₄O₂ | [3][4] |

| Molecular Weight | 206.24 g/mol | [2][4] |

| Appearance | White crystals or crystalline powder | [3] |

| Melting Point | 224°C (decomposes) | [5] |

Solubility Profile of this compound

The solubility of a compound is a crucial parameter for its application in drug delivery and bioprocessing. L-Lysine, being a polar amino acid, and its acetate salt, are readily soluble in polar solvents, particularly water.

Aqueous Solubility

This compound exhibits excellent solubility in water. This is attributed to the polar nature of the L-Lysine molecule, with its amino and carboxylic acid groups, and the acetate salt form, which readily dissociates and forms hydrogen bonds with water molecules[6].

| Solvent | Temperature | Solubility | Reference |

| Water | 20°C | > 100 g / 100 g H₂O | [7] |

| Water | Not Specified | Freely soluble / Very soluble | [1][2][3][5][8] |

Organic Solvent Solubility

The solubility of this compound in organic solvents is significantly lower than in water. The polarity of the solvent plays a critical role in its ability to dissolve this polar, ionic compound.

| Solvent | Qualitative Solubility | Reference |

| Ethanol (96%) | Very slightly soluble | [2][5] |

| Ethanol (95%) | Practically insoluble | [3] |

| Formic Acid | Soluble | [3] |

| Nonpolar Solvents (e.g., hexane, benzene) | Limited solubility | [6] |

Experimental Protocol for Solubility Determination

The following section details a generalized isothermal analytical method for accurately determining the solubility of amino acid salts like this compound. This method is based on preparing a saturated solution at a constant temperature and subsequently measuring the solute concentration.

Principle

A supersaturated solution of this compound is prepared in the solvent of interest. The solution is allowed to equilibrate at a constant temperature, allowing the excess solute to precipitate, resulting in a saturated solution. The concentration of the dissolved solute in the supernatant is then determined using an appropriate analytical technique.

Materials and Equipment

-

This compound powder

-

Solvent of interest (e.g., deionized water, ethanol)

-

Temperature-controlled shaker or water bath

-

Jacketed glass vessel

-

Analytical balance

-

Centrifuge

-

Micropipettes

-

Filtration apparatus (e.g., syringe filters, 0.22 µm)

-

Analytical instrument for concentration measurement (e.g., Refractometer, HPLC, UV-Vis Spectrophotometer)

Step-by-Step Methodology

-

Preparation : Add a pre-weighed excess amount of this compound to a known volume of the solvent in a jacketed glass vessel. The excess solid is necessary to ensure that saturation is reached.

-

Equilibration : Place the vessel in a temperature-controlled shaker or water bath. Agitate the mixture continuously for a sufficient period (e.g., 48 hours) to ensure the system reaches equilibrium[9]. The temperature should be maintained at the desired value (e.g., 298.2 K)[10].

-

Settling : Stop the agitation and allow the undissolved particles to settle for an extended period (e.g., 7 hours)[9]. This step helps in the initial separation of the solid and liquid phases.

-

Sample Collection : Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is recommended to use a syringe filter.

-

Concentration Analysis : Determine the concentration of this compound in the collected sample.

-

Refractive Index Method : Measure the refractive index of the saturated solution. The concentration can be determined from a pre-established calibration curve of refractive index versus known concentrations of this compound[10].

-

Gravimetric Method : Accurately weigh the collected sample. Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven). The weight of the remaining solid corresponds to the amount of dissolved this compound[9].

-

Chromatographic Method (HPLC) : Dilute the sample appropriately and analyze it using High-Performance Liquid Chromatography (HPLC) to determine the concentration against known standards.

-

-

Data Reporting : Express the solubility in standard units, such as g/100 mL, g/kg of solvent, or mol/L.

Biological Relevance & Signaling Pathways

L-Lysine is not merely a building block for proteins; it also plays a crucial role in various cellular signaling pathways. Understanding these pathways is vital for drug development professionals aiming to modulate cellular processes.

Akt/mTOR Signaling Pathway

L-Lysine is an important activator of the Akt/mTOR (Protein Kinase B / mammalian Target of Rapamycin) signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and protein synthesis. Lysine supplementation has been shown to stimulate Akt/mTOR signaling, which in turn suppresses autophagic proteolysis (the breakdown of cellular proteins)[11]. This mechanism is particularly relevant in conditions characterized by muscle wasting or in the formulation of nutritional therapies.

Pathway Description:

-

Activation : The presence of L-Lysine, along with other amino acids and growth factors, activates the PI3K/Akt pathway.

-

mTORC1 Activation : Activated Akt phosphorylates and inhibits the TSC complex (TSC1/TSC2), which is a negative regulator of a small GTPase called Rheb. Active, GTP-bound Rheb then activates the mTORC1 (mTOR Complex 1).

-

Downstream Effects : Activated mTORC1 promotes protein synthesis by phosphorylating key targets like S6K1 (p70S6 kinase) and 4E-BP1. Phosphorylation of 4E-BP1 causes it to release the translation initiation factor eIF4E, allowing for the initiation of protein translation.

-

Autophagy Inhibition : Simultaneously, activated mTORC1 phosphorylates and inhibits the ULK1 complex, a key initiator of autophagy.

This dual effect—promoting protein synthesis while inhibiting protein breakdown—makes L-Lysine a key modulator of cellular protein homeostasis.

Conclusion

This compound demonstrates high solubility in aqueous solutions and limited solubility in organic solvents, a profile consistent with its polar and ionic nature. The provided experimental protocol offers a robust framework for researchers to quantify its solubility under various conditions, which is essential for formulation, quality control, and research applications. Furthermore, its significant role in activating the Akt/mTOR signaling pathway underscores its biological importance beyond protein synthesis, highlighting its potential as a therapeutic and nutritional agent. This guide provides foundational technical information to support the effective use of this compound in scientific and developmental endeavors.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound | 57282-49-2 [amp.chemicalbook.com]

- 3. ajihealthandnutrition.com [ajihealthandnutrition.com]

- 4. L-Lysine, acetate (1:1) | C8H18N2O4 | CID 104152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. This compound [evonik.com]

- 8. store.p212121.com [store.p212121.com]

- 9. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]

- 10. Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dietary L-Lysine Suppresses Autophagic Proteolysis and Stimulates Akt/mTOR Signaling in the Skeletal Muscle of Rats Fed a Low-Protein Diet - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of L-Lysine Acetate in Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Lysine acetate (B1210297) is a salt form of the essential amino acid L-lysine, where acetate serves as the counter-ion. Its primary role in cellular processes stems from its dissociation into L-lysine and acetate ions, which then participate in a multitude of metabolic and signaling pathways.[1] This guide delves into the distinct and synergistic mechanisms of these two components, providing a comprehensive overview of their actions at the cellular level. Understanding these pathways is critical for applications in nutrition, pharmaceuticals, and drug development.

Mechanism of Action of L-Lysine

L-lysine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained from the diet.[1] Its functions extend far beyond being a simple building block for proteins.

Protein Synthesis and Structural Integrity

The most fundamental role of L-lysine is its incorporation into polypeptide chains during protein synthesis.[1] It is crucial for the structure and function of a vast array of proteins, including enzymes, hormones, and antibodies.[2] In structural proteins like collagen, lysine (B10760008) residues are hydroxylated to form hydroxylysine, which is essential for the cross-linking of collagen fibers, providing tensile strength to connective tissues.[3]

Post-Translational Modifications (PTMs)

The ε-amino group of lysine's side chain is a hub for numerous post-translational modifications (PTMs), which dynamically regulate protein function, localization, and stability.[[“]][5][6] Key lysine PTMs include:

-

Acetylation: The transfer of an acetyl group to the lysine amino group neutralizes its positive charge, which can alter protein conformation and interactions.[7][8] This is a critical mechanism in the regulation of gene expression through histone modification and the modulation of metabolic enzyme activity.[9]

-

Methylation: The addition of methyl groups (mono-, di-, or tri-methylation) does not change the charge but alters the size and hydrophobicity of the lysine side chain, creating binding sites for specific effector proteins.[7]

-

Ubiquitination: The covalent attachment of ubiquitin, a small regulatory protein, to lysine residues can signal for protein degradation, alter cellular localization, or promote or prevent protein interactions.[[“]]

Precursor to Bioactive Molecules

L-lysine serves as a precursor for the synthesis of carnitine, a vital molecule for the transport of long-chain fatty acids into the mitochondria for β-oxidation and energy production.[1][9]

Cellular Signaling

L-lysine can act as a signaling molecule, notably in the activation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway.[10] mTORC1 is a central regulator of cell growth, proliferation, and metabolism.

Mechanism of Action of Acetate

Acetate, a short-chain fatty acid, is a key metabolic intermediate that links various cellular pathways.[11]

Central Role in Metabolism

Upon entering the cell, acetate is primarily converted to acetyl-CoA by acetyl-CoA synthetase (ACSS) enzymes in both the cytoplasm and mitochondria.[12][13] Acetyl-CoA is a central hub in metabolism:

-

Energy Production: In the mitochondria, acetyl-CoA enters the tricarboxylic acid (TCA) cycle for the production of ATP.[11]

-

Lipid Synthesis: In the cytoplasm, acetyl-CoA is a fundamental building block for the synthesis of fatty acids and cholesterol.[11][12]

Epigenetic Regulation and Gene Expression

A crucial function of acetate is its role as a precursor for the acetyl group used in histone acetylation.[14][15] The cytoplasmic/nuclear enzyme ACSS2 generates acetyl-CoA from acetate.[14] This acetyl-CoA is then used by histone acetyltransferases (HATs) to acetylate lysine residues on histone tails. Histone acetylation neutralizes the positive charge of lysines, leading to a more relaxed chromatin structure (euchromatin), which allows for greater accessibility of transcription factors to DNA and generally promotes gene transcription.[7][15][16] Acetate supplementation has been shown to increase histone acetylation and can restore chromatin accessibility under conditions like hypoxia.[17][18]

Non-Histone Protein Acetylation

Beyond histones, the acetyl-CoA derived from acetate is also used to acetylate a vast number of non-histone proteins, thereby regulating their activity, stability, and interactions.[9][14] This includes metabolic enzymes, transcription factors, and cytoskeletal proteins.[6]

G-protein Coupled Receptor Signaling

Acetate can also act as a signaling molecule by activating free fatty acid receptors (FFARs), particularly FFAR2 (also known as GPR43).[14] This G-protein coupled receptor is involved in modulating inflammatory responses.[14]

Synergistic Effects of L-Lysine Acetate

The simultaneous delivery of L-lysine and acetate to cells can have synergistic effects, particularly in the realm of protein acetylation. L-lysine provides the substrate (the lysine residues within proteins), while acetate provides the precursor for the acetyl group (via acetyl-CoA). This interplay is fundamental to epigenetic regulation and the control of cellular metabolism. For instance, in cancer cells, which often exhibit altered metabolism, the availability of both acetate and lysine can significantly impact cell proliferation and survival through effects on gene expression and metabolic pathways.[19][20]

Quantitative Data

| Parameter | Organism/Cell Line | Value | Significance | Reference(s) |

| L-Lysine Transport Kinetics | ||||

| Km1 (high-affinity) | Human erythrocytes | 0.014 ± 0.002 mM | Characterizes high-affinity lysine uptake. | [21] |

| Km2 (low-affinity) | Human erythrocytes | 0.112 ± 0.017 mM | Characterizes low-affinity lysine uptake. | [21] |

| Km1 (high-affinity) | NSC-34 cells (WT) | 0.062 ± 0.001 mM | Provides baseline lysine transport kinetics in a neuronal cell model. | [22] |

| Vmax1 (high-affinity) | NSC-34 cells (WT) | 1.70 ± 0.26 nmol/mg protein/min | Indicates the maximum rate of high-affinity lysine transport. | [22] |

| Km2 (low-affinity) | NSC-34 cells (WT) | 0.48 ± 0.08 mM | Provides baseline lysine transport kinetics in a neuronal cell model. | [22] |

| Vmax2 (low-affinity) | NSC-34 cells (WT) | 8.48 ± 0.71 nmol/mg protein/min | Indicates the maximum rate of low-affinity lysine transport. | [22] |

| Enzyme Kinetics (Acetylation) | ||||

| Km (Acetyl-CoA) for p300/CBP | Human | - | The binding of acetyl-CoA precedes the transient interaction with the histone substrate in a "hit and run" mechanism. | [23] |

| Km (Acetyl-CoA) for KAT8 | Human | - | Enzyme kinetics suggest a ping-pong mechanism where acetyl-CoA binds first. | [24] |

| Effect of Acetate on Histone Acetylation | ||||

| Increase in H3K9, H3K27, H3K56 acetylation | HepG2 cells (hypoxia) | Dose-dependent | Demonstrates acetate's role as an epigenetic modifier. | [15][16] |

Experimental Protocols

Protocol 1: Analysis of L-Lysine Transport

This protocol is adapted from studies on amino acid transport in cultured cells.[22][25]

-

Cell Culture: Plate cells (e.g., Caco-2, NSC-34) in 24-well plates and grow to confluence.

-

Uptake Buffer Preparation: Prepare a sodium-containing buffer (e.g., Krebs-Ringer-Henseleit) and a sodium-free buffer (replacing NaCl with choline (B1196258) chloride).

-

Uptake Assay:

-

Wash cell monolayers twice with the appropriate uptake buffer at 37°C.

-

Add the uptake buffer containing a known concentration of [3H]L-lysine and various concentrations of unlabeled L-lysine (for kinetic analysis) or potential inhibitors.

-

Incubate for a predetermined time (e.g., 5 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells three times with ice-cold uptake buffer.

-

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

-

Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

-

-

Protein Quantification: Determine the protein concentration of parallel wells using a standard method (e.g., BCA assay) to normalize the uptake data (e.g., in nmol/mg protein/min).

-

Data Analysis: Calculate kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Protocol 2: Western Blot Analysis of Histone Acetylation

This protocol is a standard method to assess changes in protein modifications in response to a treatment, such as acetate supplementation.[15][16]

-

Cell Treatment: Culture cells (e.g., HepG2, neuroblastoma cells) and treat with various concentrations of this compound or sodium acetate for a specified duration.

-

Histone Extraction:

-

Harvest cells and wash with PBS.

-

Lyse the cells in a hypotonic buffer and isolate the nuclei by centrifugation.

-

Extract histones from the nuclear pellet using an acidic solution (e.g., 0.2 M H2SO4) overnight at 4°C.

-

Precipitate the histones with trichloroacetic acid, wash with acetone, and resuspend in water.

-

-

Protein Quantification: Determine the concentration of the extracted histones using a compatible protein assay (e.g., Bradford assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of histone proteins on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for acetylated lysine residues (e.g., anti-acetyl-H3K9, anti-acetyl-H3K27) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Use an antibody against a total histone (e.g., anti-H3) as a loading control.

Visualizations

Caption: Cellular pathways of L-Lysine.

Caption: Cellular pathways of Acetate.

Caption: Workflow for studying protein acetylation.

References

- 1. What is the mechanism of Lysine Acetate? [synapse.patsnap.com]

- 2. Wuxi Jinghai Amino Acid Co., Ltd [en.chinaaminoacid.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. consensus.app [consensus.app]

- 5. proprep.com [proprep.com]

- 6. Lysine post-translational modifications and the cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. rupress.org [rupress.org]

- 9. Lysine (Lys) Amino Acid - Creative Peptides [creative-peptides.com]

- 10. benchchem.com [benchchem.com]

- 11. Acetate Metabolism in Physiology, Cancer, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Acetate Revisited: A Key Biomolecule at the Nexus of Metabolism, Epigenetics, and Oncogenesis – Part 2: Acetate and ACSS2 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Acetate functions as an epigenetic metabolite to promote lipid synthesis under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 19. Frontiers | Acetate Induces Growth Arrest in Colon Cancer Cells Through Modulation of Mitochondrial Function [frontiersin.org]

- 20. Acetate supplementation as a means of inducing glioblastoma stem-like cell growth arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Identification of a new transport system (y+L) in human erythrocytes that recognizes lysine and leucine with high affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Change in Cationic Amino Acid Transport System and Effect of Lysine Pretreatment on Inflammatory State in Amyotrophic Lateral Sclerosis Cell Model - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Lysine Acetyltransferase Inhibitors From Natural Sources [frontiersin.org]

- 24. Enzyme kinetics and inhibition of histone acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The transport of lysine across monolayers of human cultured intestinal cells (Caco-2) depends on Na(+)-dependent and Na(+)-independent mechanisms on different plasma membrane domains - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Lysine Acetate: A Critical Modulator of Protein Synthesis and Acetylation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

L-lysine, an essential amino acid, is a fundamental constituent of proteins and a substrate for a variety of critical post-translational modifications (PTMs). Its salt form, L-Lysine acetate (B1210297), serves as a highly bioavailable source of both L-lysine for protein synthesis and acetate for cellular metabolism, including the generation of acetyl-CoA, the universal acetyl group donor. This dual contribution positions L-Lysine acetate as a key molecule influencing the cellular proteome and acetylome. This technical guide provides a comprehensive overview of the core roles of this compound, detailing its involvement in protein synthesis, its function as a precursor for lysine (B10760008) acetylation, and the intricate signaling pathways governed by this modification. We present quantitative data, detailed experimental protocols, and visual diagrams to serve as a critical resource for researchers in drug discovery and development.

The Core Functions of this compound

This compound readily dissociates in aqueous environments into L-lysine and acetate ions, which are then utilized in distinct but interconnected biochemical pathways.

1.1. L-Lysine: An Essential Building Block for Protein Synthesis As one of the nine essential amino acids, L-lysine cannot be synthesized by mammals and must be obtained from external sources.[1] Its primary role is as a fundamental building block for protein synthesis, where it is incorporated into polypeptide chains during ribosomal translation, encoded by the codons AAG and AAA.[2] Lysine deficiency directly impedes protein synthesis, which can affect cell growth and development.[2] Beyond its role in constituting the primary structure of proteins, lysine is crucial for the formation of cross-links in collagen, a key component of connective tissues, and is a precursor for the synthesis of carnitine, which is essential for fatty acid metabolism.[3][]

1.2. Acetate: A Precursor for Acetyl-CoA and Lysine Acetylation The acetate ion released from this compound can be converted into acetyl-Coenzyme A (acetyl-CoA), a central molecule in cellular metabolism.[5] Acetyl-CoA is the primary substrate for the citric acid cycle, a key energy-producing pathway.[5] Crucially, acetyl-CoA is also the sole donor of the acetyl group for the post-translational modification of proteins, particularly the acetylation of lysine residues.[1] This process is catalyzed by a family of enzymes known as lysine acetyltransferases (KATs).[6]

Lysine Acetylation: A Key Regulator of Cellular Processes

Lysine acetylation is a dynamic and reversible post-translational modification that plays a pivotal role in regulating a wide array of cellular functions, including gene expression, enzyme activity, and protein stability.[7][8] This modification neutralizes the positive charge of the lysine side chain, which can alter protein conformation, protein-protein interactions, and protein-DNA interactions.[6]

The state of lysine acetylation is tightly controlled by the opposing activities of two enzyme families:

-

Lysine Acetyltransferases (KATs): Also known as histone acetyltransferases (HATs), these enzymes transfer an acetyl group from acetyl-CoA to the ε-amino group of a lysine residue.[6]

-

Lysine Deacetylases (KDACs): Also known as histone deacetylases (HDACs), these enzymes catalyze the removal of the acetyl group from lysine residues.[6]

The balance between KAT and KDAC activity determines the acetylation status of the proteome and is critical for cellular homeostasis.[6] Aberrant lysine acetylation has been implicated in numerous diseases, including cancer and neurodegenerative disorders.[9][10]

Quantitative Data on Lysine Acetylation

The stoichiometry of lysine acetylation can vary significantly across different proteins and cellular conditions. Mass spectrometry-based proteomics has become an indispensable tool for the global and site-specific quantification of lysine acetylation.[7][11]

Table 1: Quantitative Mass Spectrometry Approaches for Lysine Acetylation Analysis

| Method | Principle | Key Advantages | Reference |

| Data-Independent Acquisition (DIA) | Comprehensive fragmentation of all precursor ions within a defined m/z range, followed by targeted data extraction. | High-throughput, accurate, and reproducible label-free quantification of thousands of acetylation sites. | [7] |

| Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) | Metabolic labeling of proteins with "heavy" and "light" isotopes of amino acids, allowing for direct comparison of protein and PTM abundance between different cell populations. | Enables precise relative quantification of acetylation sites in response to stimuli. | [12] |

| Selected Reaction Monitoring (SRM) | Targeted quantification of specific acetylated peptides by monitoring pre-defined precursor-to-fragment ion transitions. | High sensitivity and specificity for the quantification of known acetylation sites. | [13] |

| Isotope-Labeled Acetic Anhydride | Chemical acetylation of unmodified lysine residues with a heavy isotope-labeled acetic anhydride, allowing for the ratiometric determination of acetylation stoichiometry. | Enables the determination of the proportion of a specific lysine residue that is acetylated. | [11][14] |

Signaling Pathways Regulated by Lysine Acetylation

Lysine acetylation is a key regulatory mechanism in numerous signaling pathways. One of the most well-characterized roles of lysine acetylation is in the regulation of chromatin structure and gene expression.

4.1. Chromatin Remodeling and Transcriptional Regulation The acetylation of lysine residues on the N-terminal tails of histone proteins is a hallmark of transcriptionally active chromatin.[8] This modification reduces the affinity between histones and DNA, leading to a more open chromatin structure that is accessible to the transcriptional machinery.[8] Acetylated histones also serve as binding platforms for proteins containing bromodomains, which are modules that specifically recognize acetyl-lysine motifs and are often components of transcriptional coactivator complexes.[8]

References

- 1. Lysine (Lys) Amino Acid - Creative Peptides [creative-peptides.com]

- 2. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]

- 3. Comprehensive Review of L-Lysine: Chemistry, Occurrence, and Physiological Roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Lysine Acetate? [synapse.patsnap.com]

- 6. Lysine Acetylation Goes Global: From Epigenetics to Metabolism and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein Acetylation | Cell Signaling Technology [cellsignal.com]

- 9. ovid.com [ovid.com]

- 10. The emerging role of lysine acetylation of non-nuclear proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Deep, Quantitative Coverage of the Lysine Acetylome Using Novel Anti-acetyl-lysine Antibodies and an Optimized Proteomic Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeted Quantitation of Acetylated Lysine Peptides by Selected Reaction Monitoring Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 14. A Method to Determine Lysine Acetylation Stoichiometries - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Functions and Metabolic Pathways of L-Lysine Acetate

Abstract

L-Lysine acetate (B1210297) is the acetate salt of L-lysine, an essential amino acid that is fundamental to numerous physiological processes.[1] This salt form enhances solubility and bioavailability, making it a preferred choice in various pharmaceutical and nutritional applications.[1][2] Upon administration, L-Lysine acetate dissociates into its constituent components: L-lysine and acetate, both of which are readily utilized by the body in distinct and critical pathways.[2][3] L-lysine serves as an indispensable building block for protein synthesis, a precursor for carnitine biosynthesis, and a key element in the structural integrity of collagen. The acetate moiety acts as a vital precursor for acetyl-CoA, a central molecule in energy metabolism via the citric acid cycle and a donor for protein acetylation, a key post-translational modification regulating cellular processes. This guide provides a comprehensive technical overview of the multifaceted biological roles and metabolic fates of this compound, intended for researchers, scientists, and professionals in drug development.

Introduction

Overview of L-Lysine

L-lysine is one of the nine essential amino acids in humans, meaning the body cannot synthesize it de novo; it must be obtained from dietary sources. Its chemical structure includes an ε-amino group, which confers a positive charge at physiological pH, enabling it to participate in ionic bonding and various post-translational modifications. Lysine's primary role is in proteinogenesis, but it is also critical for the crosslinking of collagen, the production of carnitine for fatty acid metabolism, calcium absorption, and immune system support.

This compound: Structure and Advantages

This compound is a salt composed of the L-lysine cation and the acetate anion. This formulation was developed to improve upon the physicochemical properties of free L-lysine. The acetate salt form offers enhanced water solubility, stability, and bioavailability, making it particularly suitable for parenteral and intravenous nutrition solutions, as well as for dietary supplements and pharmaceutical formulations.

Dissociation into Bioactive Components

Once administered, this compound readily dissociates in the gastrointestinal tract or bloodstream into free L-lysine and acetate ions. These two components then enter their respective metabolic and signaling pathways, contributing independently to cellular function. This dual contribution underscores the compound's utility in clinical and research settings.

Core Biological Functions of L-Lysine

Proteinogenesis and Structural Roles

The most fundamental role of L-lysine is its incorporation into polypeptide chains during protein synthesis. It is a crucial component of numerous proteins, including histones, enzymes, and hormones. Furthermore, lysine (B10760008) is vital for the structural integrity of collagen, the most abundant protein in the body. Lysyl oxidase enzymes catalyze the formation of cross-links between collagen polypeptides, a process essential for the stability and strength of connective tissues, skin, bones, and tendons. A deficiency in lysine can lead to defective connective tissues.

Precursor for Bioactive Molecules

L-lysine is the metabolic precursor for the synthesis of carnitine, a molecule required for the transport of long-chain fatty acids into the mitochondria for β-oxidation and subsequent energy production. This process is critical for fatty acid metabolism, particularly in muscle and liver tissues.

Role in Mineral Homeostasis

L-lysine plays a supportive role in mineral absorption, particularly calcium. It may help to improve the intestinal absorption of calcium and reduce its renal excretion, thereby contributing to bone health.

Immune System Modulation

L-lysine contributes to a robust immune response by supporting the production of antibodies and the function of immune cells. Some studies suggest it may help reduce the frequency and severity of herpes simplex virus (HSV) infections by antagonizing the metabolism of arginine, an amino acid required for viral replication.

Metabolic Pathways of L-Lysine

Catabolism in Mammals

The breakdown of L-lysine in mammals occurs primarily in the liver mitochondria and is an irreversible process. There are two main catabolic pathways that ultimately convert lysine into acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy generation.

This is the predominant pathway for lysine degradation in mammals. The initial steps are catalyzed by the bifunctional enzyme α-aminoadipic semialdehyde synthase (AASS), which possesses both lysine-ketoglutarate reductase (LKR) and saccharopine dehydrogenase (SDH) activity. This pathway converts L-lysine into α-aminoadipic acid, which is then further metabolized to acetyl-CoA.

The pipecolate pathway is a secondary route for lysine catabolism, more active in the brain. In this pathway, lysine is converted to pipecolic acid, which is then oxidized to α-aminoadipic semialdehyde (AAS), a metabolite that serves as a convergence point with the saccharopine pathway.

Biosynthesis in Microorganisms and Plants

While humans cannot synthesize lysine, it is produced by microorganisms and plants through two primary pathways. The most common is the diaminopimelate (DAP) pathway, which starts from aspartate. Industrial production of L-lysine for supplements and animal feed relies on microbial fermentation, typically using strains of Corynebacterium glutamicum.

The Role of the Acetate Moiety

Conversion to Acetyl-CoA

The acetate released from the dissociation of this compound is readily taken up by most cells and converted into acetyl-coenzyme A (acetyl-CoA) by acetyl-CoA synthetase (ACSS) enzymes. This reaction provides a direct link between supplemental this compound and the central metabolic pool of acetyl-CoA.

Contribution to Energy Metabolism

Acetyl-CoA is a pivotal molecule in cellular energy production. It enters the tricarboxylic acid (TCA) cycle in the mitochondria, where it is oxidized to produce ATP, the primary energy currency of the cell.

Role as an Acetyl Group Donor

Beyond its role in energy metabolism, acetyl-CoA is the sole donor of acetyl groups for post-translational acetylation of proteins, a critical regulatory mechanism.

L-Lysine in Cellular Signaling and Regulation

mTORC1 Signaling Pathway Activation

L-lysine, like other essential amino acids, acts as a signaling molecule that activates the mammalian target of rapamycin (B549165) complex 1 (mTORC1). mTORC1 is a central regulator of cell growth, proliferation, and metabolism. Lysine-mediated activation of mTORC1, which occurs via the lysosomal SLC38A9 transporter, promotes protein synthesis and inhibits autophagy.

Post-Translational Modification: Lysine Acetylation

The ε-amino group of lysine residues in proteins is a major site for post-translational modifications (PTMs), most notably acetylation.

Lysine acetylation is a reversible process dynamically regulated by two families of enzymes: lysine acetyltransferases (KATs, also known as HATs) and lysine deacetylases (KDACs, also known as HDACs). KATs transfer an acetyl group from acetyl-CoA to the lysine residue, neutralizing its positive charge, while KDACs remove it. This process alters protein structure and function.

Lysine acetylation is not limited to histones for epigenetic regulation; it is a widespread modification found on thousands of non-histone proteins, particularly those involved in central metabolism. Enzymes in pathways like glycolysis and the TCA cycle are heavily acetylated, suggesting that this modification links the cell's metabolic state (via acetyl-CoA availability) directly to the regulation of metabolic flux.

Quantitative Data Summary

The following tables summarize the physicochemical properties and specifications for pharmaceutical-grade this compound, compiled from official monographs.

Table 1: Physicochemical Properties of this compound

| Property | Value / Description | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₄N₂O₂ · C₂H₄O₂ | |

| Molecular Weight | 206.24 g/mol | |

| Appearance | White crystals or crystalline powder | |

| Solubility | Very soluble in water; soluble in formic acid; practically insoluble in ethanol |

| Specific Rotation | +8.4° to +9.9° (100 mg/mL in water) | |

Table 2: Purity and Impurity Specifications for this compound (USP/AJI Standards)

| Test | Specification Limit | Reference |

|---|---|---|

| Assay (dried basis) | 98.5% - 101.0% | |

| Loss on Drying | Not more than 0.20% | |

| Residue on Ignition | Not more than 0.4% | |

| Chloride (Cl) | Not more than 0.020% - 0.05% | |

| Sulfate (SO₄) | Not more than 0.020% | |

| Iron (Fe) | Not more than 10 ppm | |

| Heavy Metals (as Pb) | Not more than 10 ppm |

| Arsenic (As₂O₃) | Not more than 1 ppm | |

Key Experimental Protocols

Protocol 1: Preparation of Medicine-Grade this compound from Fermentation Broth

This protocol is adapted from patent CN102070477B and outlines the purification of this compound for pharmaceutical use.

Methodology:

-

Reaction: React a biological fermentation broth containing L-lysine with acetic acid to form this compound in solution.

-

Initial Decolorization: Add activated carbon to the reaction solution. Heat to 50°C and maintain for 1.5 hours to decolorize.

-

Filtration & Crystallization: Filter the solution while hot to remove the activated carbon. Concentrate the clear filtrate under reduced pressure and allow it to crystallize, yielding a crude product.

-

Re-dissolution and Secondary Decolorization: Dissolve the crude this compound crystals in distilled water to a concentration of 50%. Repeat the activated carbon decolorization step to achieve a filtrate transmittance of >99%.

-

Fine Filtration: Pass the decolorized solution through a microporous membrane filter (e.g., 50 µm aperture) to remove any remaining fine particulates.

-

Final Crystallization and Drying: Concentrate the highly purified filtrate under vacuum to induce crystallization. Collect the final crystals by filtration and dry them under vacuum to a constant weight.

Protocol 2: Thin-Layer Chromatography for Purity Assessment

This protocol is based on the USP monograph for this compound and is used to identify the substance and assess its purity against related substances.

Methodology:

-

Adsorbent: Use a 0.25-mm layer of chromatographic silica (B1680970) gel mixture as the stationary phase.

-

Developing Solvent System: Prepare a mobile phase consisting of isopropyl alcohol and ammonium (B1175870) hydroxide (B78521) (70:30).

-

Solution Preparation:

-

Test Solution: Dissolve this compound in water to a concentration of 10 mg/mL.

-

Standard Solution: Dissolve USP this compound RS in water to a concentration of 0.05 mg/mL (equivalent to 0.5% of the test solution).

-

-

Chromatography:

-

Apply 5 µL of the Test Solution and 5 µL of the Standard Solution to the silica gel plate.

-

Place the plate in a chromatography chamber saturated with the Developing Solvent System and allow the solvent front to ascend.

-

-

Visualization:

-

Remove the plate from the chamber and dry it at 100-105°C until all ammonia (B1221849) has evaporated.

-

Spray the plate with a ninhydrin (B49086) solution (0.2 g ninhydrin in 100 mL of butyl alcohol and 2 N acetic acid, 95:5).

-

Heat the plate at 100-105°C for approximately 15 minutes.

-

-

Analysis: The principal spot in the chromatogram of the Test Solution should correspond in Rf value to that of the Standard Solution. Any secondary spots in the Test Solution chromatogram should not be larger or more intense than the spot from the Standard Solution, indicating that impurities are below the 0.5% threshold.

Conclusion

This compound serves as a highly bioavailable source of two fundamental biomolecules: the essential amino acid L-lysine and the metabolic fuel acetate. Its biological functions are extensive, ranging from the foundational role of lysine in protein synthesis and structural tissue integrity to its involvement in complex cellular signaling via the mTORC1 pathway and epigenetic regulation through histone modifications. The acetate component directly fuels cellular energy production and provides the necessary substrate for widespread protein acetylation, linking metabolic status to enzymatic control. A thorough understanding of these interconnected pathways is critical for researchers and developers in the fields of nutrition, metabolic disorders, and therapeutics, enabling the targeted application of this compound to support health and treat disease.

References

Synthesis and purification methods for L-Lysine acetate

An In-depth Technical Guide to the Synthesis and Purification of L-Lysine Acetate (B1210297)

Introduction

L-Lysine acetate is the acetate salt of L-lysine, an essential amino acid vital for protein synthesis, calcium absorption, and the production of carnitine and collagen.[1] Its enhanced stability and solubility compared to the free base form make it a preferred choice in pharmaceutical, nutraceutical, and animal feed industries.[1][2] While chemical synthesis routes exist, the industrial production of L-lysine is dominated by microbial fermentation, which offers high yields of the biologically active L-isomer.[1][3] This guide provides a comprehensive overview of the synthesis and purification methods for producing high-purity this compound, targeted at researchers, scientists, and professionals in drug development.

Synthesis of L-Lysine

The foundational step in producing this compound is the synthesis of L-lysine. Over 80% of global L-lysine production is achieved through fermentation, a biotechnological process that is more cost-effective and stereospecific than chemical synthesis.

Microbial Fermentation

The industrial production of L-lysine relies on direct fermentation using genetically optimized strains of microorganisms, most notably Corynebacterium glutamicum. These strains are engineered to overproduce L-lysine by resisting feedback inhibition and channeling metabolic pathways efficiently.

The fermentation process involves several critical stages:

-

Strain Selection and Optimization: High-yielding mutant strains of C. glutamicum or E. coli are selected. These strains often have altered enzymes, such as aspartate kinase, to be insensitive to feedback regulation by lysine, maximizing production.

-

Medium Preparation: A nutrient-rich medium is prepared, providing essential carbon sources, nitrogen sources, inorganic salts, and growth factors. Common carbon sources include glucose, molasses, or starch hydrolysates.

-

Fermentation: The process is typically carried out as a fed-batch operation in large, aerated, stirred-tank bioreactors to achieve high cell densities and product yields. Tightly controlled conditions are maintained throughout the fermentation, which can last from 60 to 160 hours.

Formation and Purification of this compound

Following fermentation, the L-lysine-rich broth undergoes a multi-step downstream process to isolate, purify, and convert L-lysine into its acetate salt. A general workflow involves reacting the fermentation broth with acetic acid, followed by a series of purification steps.

Caption: Overall workflow for this compound production.

Experimental Protocols

Protocol 1: General Production of this compound from Fermentation Broth

-

Cell Separation: The fermentation broth is first processed to remove microbial cells and other suspended solids using centrifugation or ultrafiltration.

-

Acidification & Reaction: The clarified broth containing L-lysine is reacted directly with acetic acid. The pH is adjusted to approximately 7.0 to facilitate the formation of the acetate salt.

-

Initial Purification: The resulting solution undergoes initial purification steps, such as decolorization with activated carbon, to remove bulk impurities.

Protocol 2: Purification via Ion-Exchange Chromatography Ion-exchange chromatography is the most crucial and widely used method for purifying L-lysine from the complex fermentation broth.

-

Adsorption: The L-lysine solution is passed through a column packed with a strong acid cation-exchange resin (e.g., Amberlite IR 120). L-lysine, being positively charged, binds to the negatively charged resin.

-

Washing: The column is washed with deionized water to remove unbound impurities like inorganic salts, proteins, and saccharides.

-

Elution: The bound L-lysine is eluted from the resin using a basic solution, typically aqueous ammonia. This changes the pH, neutralizing the charge on L-lysine and releasing it from the column.

-

Ammonia Removal: The eluate is concentrated under reduced pressure to remove the ammonia, yielding a purified aqueous solution of L-lysine.

Caption: Workflow for Ion-Exchange Chromatography purification.

Protocol 3: Decolorization and Crystallization The final steps are critical for achieving a high-purity, crystalline product suitable for pharmaceutical applications.

-

Decolorization: The purified this compound solution is warmed, and activated carbon (typically 0.2-0.3% of the solute mass) is added to remove colored impurities. The mixture is stirred for 30-60 minutes.

-

Filtration: The solution is filtered while hot through a fine filter medium to remove the activated carbon.

-

Concentration: The clear filtrate is transferred to a crystallizer and concentrated by slow evaporation, often under a vacuum, to create a supersaturated solution.

-

Crystallization: The solution is cooled to induce the formation of this compound crystals.

-

Isolation and Drying: The crystals are collected by filtration, washed with a small amount of cold ethanol (B145695) to remove residual impurities, and dried under vacuum to a constant weight.

Alternative and Supplementary Purification Methods

-

Electrodialysis: This membrane-based process can be used for desalting amino acid solutions, offering an alternative to ion exchange for removing inorganic salts. It has been shown to effectively remove more than 70% of the initial salt content from amino acid solutions.

-

Simulated Moving Bed (SMB) Chromatography: For large-scale continuous purification, SMB chromatography provides higher throughput and efficiency compared to traditional batch chromatography, achieving recovery rates as high as 96%.

Caption: Logical relationship of this compound purification steps.

Data Presentation

Quantitative data related to the synthesis and purification of this compound are summarized below for easy comparison.

Table 1: Typical Fermentation Conditions for L-Lysine Production

| Parameter | Condition | Reference |

|---|---|---|

| Microorganism | Corynebacterium glutamicum (genetically modified) | |

| Carbon Source | Glucose, molasses, starch hydrolysates (~10%) | |

| Temperature | 37–40°C | |

| pH | Maintained around 7.0 (using ammonia) | |

| Fermentation Time | 10–160 hours |

| Mode | Fed-Batch (most common) | |

Table 2: Purification Process Parameters

| Step | Parameter | Typical Value / Reagent | Reference |

|---|---|---|---|

| Ion Exchange | Resin Type | Strong acid cation-exchange resin (e.g., Amberlite IR 120) | |

| Eluent | Aqueous Ammonia | ||

| Decolorization | Adsorbent | Activated Carbon (0.2-0.3% of solute mass) | |

| Temperature | 50-60°C | ||

| Crystallization | Method | Vacuum evaporation and cooling |

| | Crystal Wash | Cold Ethanol | |

Table 3: Product Specifications for this compound (Pharmaceutical Grade)

| Parameter | Specification | Reference |

|---|---|---|

| Appearance | White crystals or crystalline powder | |

| Assay (dried) | 98.5% to 101.0% | |

| Specific Rotation [α]D20 | +8.5° to +10.0° | |

| Solubility | Very soluble in water; practically insoluble in ethanol | |

| Loss on Drying | Not more than 0.20% | |

| Chloride (Cl) | Not more than 0.020% | |